molecular formula C7HCl3FIN2 B1423202 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole CAS No. 1000341-59-2

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole

Cat. No.: B1423202
CAS No.: 1000341-59-2
M. Wt: 365.4 g/mol
InChI Key: HBIZRYDQUTXBRD-UHFFFAOYSA-N
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Description

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is a complex organic compound with the molecular formula C7HCl3FIN2. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to an indazole ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole typically involves multi-step organic reactions. One common method is the halogenation of an indazole precursor. The process may include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole is utilized in diverse scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    3,5,7-Trichloro-4-fluoro-6-bromo-2H-indazole: Similar structure but with a bromine atom instead of iodine.

    3,5,7-Trichloro-4-fluoro-6-chloro-2H-indazole: Contains an additional chlorine atom instead of iodine.

    3,5,7-Trichloro-4-fluoro-6-methyl-2H-indazole: Features a methyl group instead of iodine.

Uniqueness

The uniqueness of 3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties. The presence of iodine, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5,7-trichloro-4-fluoro-6-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl3FIN2/c8-2-4(11)1-6(3(9)5(2)12)13-14-7(1)10/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZRYDQUTXBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NN=C1C(=C(C(=C2F)Cl)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl3FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694553
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-59-2
Record name 3,5,7-Trichloro-4-fluoro-6-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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